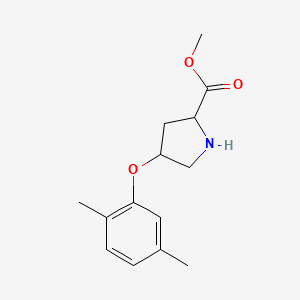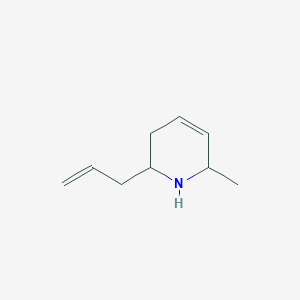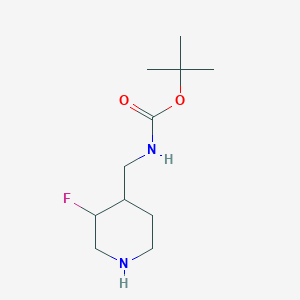![molecular formula C16H29NO6 B12106130 2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12106130.png)
2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuoro[2,3-d][1,3]dioxol-6-il]oxi]-N,N-dimetiletanamina es un compuesto orgánico complejo con una estructura única que incluye múltiples anillos de dioxolano y similares a dioxolano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuoro[2,3-d][1,3]dioxol-6-il]oxi]-N,N-dimetiletanamina implica múltiples pasos, comenzando con la preparación de los anillos de dioxolano. Un método común para sintetizar anillos de dioxolano es a través de la reacción de condensación entre ácido glicólico y acetona en presencia de pentóxido de fósforo (P2O5) en éter dietílico .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuoro[2,3-d][1,3]dioxol-6-il]oxi]-N,N-dimetiletanamina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir alcoholes u otras formas reducidas.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de los anillos de dioxolano.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el hidruro de litio y aluminio (LiAlH4). Las condiciones de reacción suelen implicar temperaturas controladas y disolventes específicos para garantizar la formación de los productos deseados.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
2-[[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuoro[2,3-d][1,3]dioxol-6-il]oxi]-N,N-dimetiletanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 2-[[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuoro[2,3-d][1,3]dioxol-6-il]oxi]-N,N-dimetiletanamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas .
Comparación Con Compuestos Similares
Compuestos Similares
2,2-Dimetil-1,3-dioxolan-4-ona: Un compuesto relacionado con una estructura más simple, utilizado en aplicaciones similares.
®-(-)-2,2-Dimetil-1,3-dioxolano-4-metanol:
Unicidad
2-[[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuoro[2,3-d][1,3]dioxol-6-il]oxi]-N,N-dimetiletanamina es única debido a su estructura compleja, que incluye múltiples anillos de dioxolano
Propiedades
IUPAC Name |
2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-15(2)19-9-10(21-15)11-12(18-8-7-17(5)6)13-14(20-11)23-16(3,4)22-13/h10-14H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXOQSVOLHAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12106060.png)


![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)
![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)

![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)




